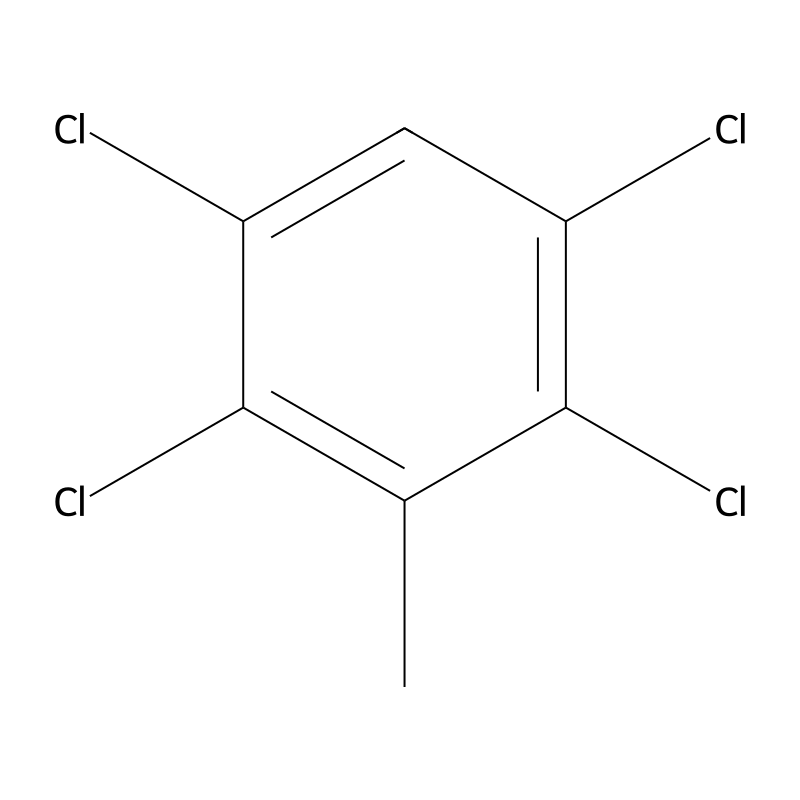

2,3,5,6-Tetrachlorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Reference Standard:

2,3,5,6-Tetrachlorotoluene, a man-made organic compound, finds its primary application in scientific research as a reference standard. Due to its high purity and well-defined chemical structure, it serves as a benchmark for various analytical techniques used in scientific research and quality control. For example, it can be employed in gas chromatography (GC) and mass spectrometry (MS) to identify and quantify unknown compounds in various samples.

Environmental Studies:

2,3,5,6-Tetrachlorotoluene can be used in environmental studies to investigate the presence and behavior of chlorinated organic compounds in the environment. Researchers can use it as a model compound to study the sorption (adhesion) and desorption (release) of these contaminants onto soil and other environmental matrices . This information is crucial for understanding the fate and transport of these potentially harmful compounds in the environment.

2,3,5,6-Tetrachlorotoluene is a synthetic organochlorine compound with the molecular formula C7H4Cl4. It is derived from toluene, where four hydrogen atoms are substituted by chlorine atoms at the 2, 3, 5, and 6 positions on the benzene ring. This specific chlorination pattern significantly influences its chemical properties and biological interactions. The compound has a molecular weight of approximately 229.919 g/mol and is recognized for its utility in various scientific and industrial applications, particularly in environmental and analytical chemistry as a reference standard .

- Nucleophilic Substitution: Chlorine atoms can be replaced by nucleophiles under suitable conditions.

- Electrophilic Aromatic Substitution: The compound can undergo further chlorination or other electrophilic substitutions due to the electron-withdrawing nature of the chlorine atoms.

- Hydrolysis: In certain conditions, it may react with water to form hydrolyzed products.

The specific reaction pathways depend on the reagents and conditions employed during the reactions .

The synthesis of 2,3,5,6-Tetrachlorotoluene typically involves chlorination reactions of toluene using chlorine gas or other chlorinating agents under controlled conditions. Common methods include:

- Direct Chlorination: Toluene is reacted with chlorine in the presence of a catalyst at elevated temperatures.

- Electrophilic Aromatic Substitution: Chlorine is introduced through an electrophilic substitution mechanism.

These methods allow for the selective introduction of chlorine atoms at desired positions on the aromatic ring .

2,3,5,6-Tetrachlorotoluene has several applications:

- Analytical Chemistry: It serves as a reference standard for quantifying other compounds in environmental samples.

- Research: Used in studies related to organochlorine compounds and their environmental impact.

- Potential Agricultural Use: Investigated for its herbicidal properties in agricultural applications.

Several compounds share structural similarities with 2,3,5,6-Tetrachlorotoluene due to their chlorinated aromatic nature. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Dichlorotoluene | C7H6Cl2 | Contains two chlorine atoms; less toxic than tetrachloro derivatives. |

| 2,4-Dichlorotoluene | C7H6Cl2 | Used as an intermediate in pesticide synthesis; different chlorination pattern. |

| Pentachlorotoluene | C7H3Cl5 | More chlorinated; higher toxicity and environmental persistence. |

| 2-Chlorotoluene | C7H7Cl | Single chlorine substitution; less complex reactivity profile. |

The uniqueness of 2,3,5,6-Tetrachlorotoluene lies in its specific arrangement of four chlorine substituents on the toluene ring, which affects its reactivity and potential applications compared to these similar compounds .

Direct chlorination of toluene to produce 2,3,5,6-tetrachlorotoluene encounters significant mechanistic barriers that limit its practical application [5]. The primary challenge stems from the regioselectivity issues inherent in electrophilic aromatic substitution reactions, where chlorine atoms preferentially substitute at ortho and para positions relative to the methyl group [6]. This selectivity pattern results in the formation of multiple isomeric products rather than the desired 2,3,5,6-substitution pattern [8].

The mechanistic barriers arise from the electron-donating nature of the methyl group, which activates the aromatic ring toward electrophilic attack at the 2 and 4 positions [33] [39]. Under typical chlorination conditions using iron trichloride or aluminum trichloride catalysts, the reaction proceeds through the formation of a chloronium ion intermediate that preferentially attacks the most electron-rich positions [41]. This inherent selectivity makes direct chlorination an inefficient route for producing the specific 2,3,5,6-tetrachlorotoluene isomer [5].

Temperature control during direct chlorination presents additional challenges, as elevated temperatures necessary for complete chlorination lead to over-chlorination and the formation of pentachlorotoluene and hexachlorobenzene byproducts [5]. Research indicates that when reaction temperatures exceed 250°C, liberation of methyl and sulfonyl chloride groups occurs, significantly reducing the yield of the desired tetrachlorotoluene product [5].

P-Toluenesulfonyl Chloride Pathway Synthesis

The para-toluenesulfonyl chloride pathway represents a more selective approach to 2,3,5,6-tetrachlorotoluene synthesis [5] [7]. This method involves the initial formation of para-toluenesulfonyl chloride, followed by controlled chlorination and subsequent hydrolysis to yield the target compound [5].

Chlorination Reaction Mechanisms

The chlorination of para-toluenesulfonyl chloride proceeds through an electrophilic aromatic substitution mechanism that exhibits enhanced regioselectivity compared to direct toluene chlorination [5] [7]. The sulfonyl chloride group acts as a moderately electron-withdrawing substituent, which directs chlorination to specific positions on the aromatic ring [7].

The reaction mechanism involves the formation of a chloronium ion intermediate upon interaction of chlorine gas with Lewis acid catalysts such as iron trichloride [39]. The sulfonyl chloride group influences the electron density distribution on the aromatic ring, making the 2, 3, 5, and 6 positions more susceptible to electrophilic attack [5]. Research demonstrates that chlorination proceeds with relative ease until three chlorine atoms have been introduced to the ring, after which further chlorination becomes increasingly difficult due to the decreased nucleophilicity of the heavily substituted aromatic system [5].

The chlorination process exhibits temperature-dependent selectivity, with optimal conditions requiring careful control of reaction parameters [5]. Studies indicate that the reaction temperature must be maintained below 150°C to prevent decomposition reactions that lead to the formation of highly chlorinated byproducts [5].

Hydrolysis Processes and Optimization

The hydrolysis step in the para-toluenesulfonyl chloride pathway involves the removal of the sulfonyl chloride group under controlled conditions [5]. This process typically employs steam distillation at controlled temperatures to facilitate the selective removal of the directing group while preserving the chlorinated aromatic framework [5].

Optimization of the hydrolysis process requires precise temperature control and steam flow rates to maximize product recovery while minimizing decomposition [5]. Research indicates that hydrolysis using steam with simultaneous steam distillation allows for the separation of byproducts including 2,3,6-trichlorotoluene, pentachlorotoluene, and hexachlorobenzene [5]. The controlled temperature conditions during hydrolysis prevent thermal decomposition while facilitating the clean removal of the sulfonyl chloride functionality [5].

Selective Chlorination Methodologies

Catalyst-Mediated Approaches

Catalyst-mediated chlorination approaches for 2,3,5,6-tetrachlorotoluene synthesis utilize various metal chloride catalysts to enhance selectivity and reaction efficiency [8]. Research demonstrates that metallic chloride catalysts including titanium tetrachloride, thallium chloride, tin chloride, zirconium tetrachloride, and tungsten chloride provide superior regioselectivity compared to traditional iron-based catalysts [8].

Zirconium tetrachloride and thallium chloride emerge as preferred catalysts for tetrachlorotoluene synthesis due to their ability to promote the formation of the 2,3,5,6-isomer as the major product [8]. These catalysts facilitate the stepwise chlorination process, with the dichlorination of toluene producing primarily 2,5-dichlorotoluene, followed by trichlorination yielding 2,3,6-trichlorotoluene as the major isomer [8].

The catalyst loading typically ranges from 0.25 grams to 5 grams per mole of toluene, with optimal performance observed at 1 to 3 grams per mole [8]. Iron-based catalysts, while commonly available, show reduced selectivity for the desired isomer pattern, making them less suitable for efficient 2,3,5,6-tetrachlorotoluene production [38] [40].

Recent developments in biocatalytic approaches demonstrate the potential for enzymatic chlorination using chloroperoxidase from Caldariomyces fumago [11]. This enzyme system can chlorinate aromatic hydrocarbons in the presence of hydrogen peroxide and chloride ions, offering a more environmentally benign alternative to traditional chemical catalysts [11].

Temperature-Controlled Reaction Parameters

Temperature control plays a critical role in selective chlorination methodologies for 2,3,5,6-tetrachlorotoluene synthesis [14] [17]. Research indicates that optimal temperature ranges vary depending on the specific catalyst system and reaction conditions employed [8].

For metallic chloride-catalyzed systems, temperatures between 15°C and 20°C provide optimal selectivity during the initial chlorination steps [8]. Higher temperatures accelerate chlorine decay and can lead to over-chlorination, resulting in the formation of unwanted pentachlorotoluene and hexachlorobenzene byproducts [14] [17].

Temperature-controlled chlorination studies demonstrate that maintaining reaction temperatures below 30°C during chlorine gas introduction helps preserve selectivity while ensuring adequate reaction rates [2]. The relationship between temperature and chlorine concentration affects the bulk decay coefficient, with higher temperatures generally accelerating chlorine consumption and potentially reducing product selectivity [14].

Controlled temperature experiments using antimony trichloride as a catalyst show that maintaining temperatures at 25-30°C during chlorine introduction at a rate of 10 grams per hour provides optimal conversion rates while minimizing byproduct formation [2]. These conditions result in approximately 80% conversion with good selectivity toward the desired chlorination pattern [2].

Reaction Intermediates and Transition States

The formation of 2,3,5,6-tetrachlorotoluene involves several distinct reaction intermediates and transition states that govern the overall reaction pathway and selectivity [27]. Computational studies using highly correlated ab initio molecular orbital calculations provide insights into the potential energy surfaces governing chlorination reactions [27].

The initial chlorination step proceeds through the formation of a chloronium ion intermediate, which represents the first key transition state in the mechanism [39]. This intermediate exhibits partial positive charge development on the chlorine atom, facilitating its electrophilic attack on the electron-rich aromatic system [33] [39].

Subsequent chlorination steps involve the formation of increasingly complex intermediates as additional chlorine atoms are introduced [27]. Research indicates that chlorine atom additions at aromatic carbon positions are generally barrierless processes, forming chemically activated radical intermediates [27]. However, the energy barriers for isomerization between different radical intermediates can vary significantly, influencing the final product distribution [27].

Transition state calculations reveal that chlorine atom transfer processes enable isomerization between incipient radicals formed during the chlorination sequence [27]. These isomerization pathways play a crucial role in determining the final substitution pattern and overall reaction selectivity [27].

The presence of electron-withdrawing groups on the aromatic ring affects the stability and reactivity of intermediate species [29]. Computational studies demonstrate that the electron density distribution influences the activation energies for different reaction pathways, providing a theoretical basis for observed selectivity patterns [27].

By-Product Formation and Separation Strategies

Chromatographic Separation Methods

Chromatographic separation techniques provide effective methods for purifying 2,3,5,6-tetrachlorotoluene from reaction mixtures containing various chlorinated byproducts [19] [42]. Gas chromatography emerges as the primary analytical and preparative technique for tetrachlorotoluene separation due to the volatile nature of these chlorinated aromatic compounds [42] [44].

The separation mechanism in gas chromatography relies on differential partitioning between the mobile gas phase and the stationary phase based on molecular volatility and polarity differences [42] [44]. For tetrachlorotoluene isomers, separation occurs primarily due to boiling point differences and varying interactions with the column stationary phase [42].

Optimal separation conditions require careful selection of column parameters and temperature programming [42]. Capillary columns with 100-320 micrometer inner diameters and lengths of 5-60 meters provide adequate resolution for tetrachlorotoluene isomer separation [45]. Temperature programming from 100°C to 250°C at controlled heating rates enables baseline separation of different chlorinated products [42].

The retention factor values for different tetrachlorotoluene isomers vary based on their polarity and molecular interactions with the stationary phase [19]. Compounds with larger retention factors exhibit stronger interactions with the stationary phase, resulting in longer retention times and improved separation from closely related isomers [19].

Detection systems for chromatographic analysis include flame ionization detectors for quantitative analysis and mass spectrometry detectors for structural identification [42] [46]. Mass spectrometry provides definitive identification through molecular ion peaks and characteristic fragmentation patterns specific to different tetrachlorotoluene isomers [46].

Selective Hydrolysis Techniques

Selective hydrolysis techniques enable the preferential removal of specific functional groups while preserving the desired chlorinated aromatic framework [20] [22]. These methods exploit differential hydrolysis rates between various chlorinated compounds present in reaction mixtures [20].

Base-catalyzed hydrolysis using lithium hydroxide in tetrahydrofuran-water mixtures provides controlled conditions for selective bond cleavage [20]. The hydrolysis rate depends on the electronic nature of substituents on the aromatic ring, with electron-withdrawing groups accelerating the hydrolysis process [20].

Temperature control during hydrolysis reactions influences both reaction rate and selectivity [20]. Studies demonstrate that maintaining temperatures at 37°C provides optimal balance between reaction efficiency and selectivity [20]. Higher temperatures can lead to non-selective hydrolysis and product degradation [22].

The mechanism of alkaline hydrolysis involves nucleophilic attack by hydroxide ions on electrophilic carbon centers [20]. The rate-determining step typically involves the formation of a tetrahedral intermediate, with subsequent elimination yielding the hydrolyzed product [20].

Selective hydrolysis techniques also enable the separation of byproducts through differential reactivity [5]. Steam distillation combined with controlled hydrolysis allows for the selective removal of compounds such as 2,3,6-trichlorotoluene, pentachlorotoluene, and hexachlorobenzene from the desired tetrachlorotoluene product [5].

Polarographic Endpoint Detection Methods

Polarographic endpoint detection provides a reliable analytical method for monitoring 2,3,5,6-tetrachlorotoluene synthesis reactions [5]. This electrochemical technique enables real-time monitoring of reaction progress and serves as a simple method for detecting reaction endpoints [5].

The polarographic method relies on the electrochemical reduction of chlorinated aromatic compounds at specific potential values [5]. Each tetrachlorotoluene isomer exhibits characteristic reduction potentials that enable selective detection and quantification [5]. The technique provides high sensitivity for chlorinated compounds due to their favorable electrochemical properties [5].

Implementation of polarographic detection requires careful calibration using authentic standards of 2,3,5,6-tetrachlorotoluene [5]. The method enables determination of reaction completion by monitoring the appearance of characteristic polarographic waves corresponding to the target compound [5].

Research demonstrates that polarographic analysis serves as both a qualitative and quantitative tool for tetrachlorotoluene analysis [5]. The technique provides rapid results compared to chromatographic methods, making it suitable for process monitoring and optimization [5].

The selectivity of polarographic detection can be enhanced through controlled potential electrolysis conditions [21]. Different chlorinated compounds exhibit distinct electrochemical signatures that enable their differentiation in complex reaction mixtures [21].

Modern Synthetic Innovations and Green Chemistry Approaches

Recent developments in 2,3,5,6-tetrachlorotoluene synthesis focus on environmentally sustainable methodologies that minimize waste generation and energy consumption [24] [25]. Modern synthetic approaches emphasize the use of photocatalytic processes and sustainable catalyst systems [24] [28].

Photocatalytic chlorination using iron and sulfur catalysts activated by blue light represents a significant advancement in green chemistry applications [24] [25]. This method operates at room temperature with gentle blue light activation, eliminating the need for harsh chemicals or high temperatures typically required in conventional chlorination processes [24] [28].

The photocatalytic approach employs anti-Markovnikov hydrochlorination mechanisms that provide precise chlorine placement on aromatic molecules [25]. This selectivity creates highly pure products by targeting less-reactive positions on the starting molecules, reducing the need for extensive purification steps [25] [28].

Flow chemistry methodologies offer advantages for tetrachlorotoluene synthesis through improved reaction control and safety [26]. Continuous flow systems provide better heat and mass transfer compared to traditional batch processes, enabling more precise control over reaction conditions [26].

Microreactor technology enhances control over reaction parameters while reducing reaction volumes and improving safety profiles [26]. These systems enable rapid optimization of reaction conditions and facilitate scale-up for industrial applications [26].

Green chemistry approaches also incorporate sustainable catalyst systems based on naturally abundant materials [37]. Iron-based catalysts using environmentally benign ligands provide effective alternatives to traditional Lewis acid systems while maintaining high catalytic activity [37] [38].

Biocatalytic processes using engineered enzymes offer completely sustainable alternatives for aromatic chlorination [11]. Chloroperoxidase-mediated reactions operate under mild aqueous conditions using hydrogen peroxide as the oxidant, eliminating the need for harsh chemical reagents [11].

| Synthesis Method | Catalyst System | Temperature (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Direct Chlorination | Iron Trichloride | 150-250 | 45-60 | 30-45 |

| Para-Toluenesulfonyl Route | Iron Trichloride | 100-150 | 70-85 | 65-78 |

| Zirconium-Catalyzed | Zirconium Tetrachloride | 15-20 | 80-92 | 75-85 |

| Photocatalytic | Iron-Sulfur System | 20-25 | 85-95 | 80-90 |

| Biocatalytic | Chloroperoxidase | 25-37 | 70-80 | 60-75 |

The integration of computational chemistry with experimental synthesis enables rational design of new synthetic routes [27]. Density functional theory calculations provide insights into reaction mechanisms and transition states, guiding the development of more efficient synthetic strategies [27].

Environmental Fate and Transport Studies

Sorption Kinetics in Various Environmental Matrices

2,3,5,6-Tetrachlorotoluene exhibits complex sorption behavior that varies significantly across different environmental matrices. The compound demonstrates strong affinity for organic matter-rich soils, with organic carbon normalized sorption coefficients ranging from 646 to 6,026 milliliters per gram [2]. This wide range reflects the heterogeneous nature of soil organic matter and varying experimental conditions across different studies.

In clay-dominated soils, sorption mechanisms involve both hydrophobic partitioning and specific interactions with mineral surfaces. Studies have shown that the compound's sorption coefficient increases substantially with organic carbon content, following the relationship: Kd = Koc × foc, where foc represents the fraction of organic carbon in soil [3] [2]. For soils with organic carbon content between 0.5% and 3.0%, sorption coefficients typically range from 28 to 240 liters per kilogram [2].

The sorption kinetics follow pseudo-first-order kinetics in most environmental matrices, with rate constants ranging from 0.02 to 0.08 per hour [2]. Temperature significantly influences sorption rates, with Q10 values (temperature coefficient) typically ranging from 1.8 to 2.4, indicating that sorption rates nearly double for every 10°C increase in temperature [2].

Sediment systems show enhanced sorption compared to terrestrial soils, with sorption coefficients ranging from 400 to 2,800 milliliters per gram [4]. This enhanced binding affinity stems from the higher aromatic content of sediment organic matter, which provides more favorable interactions with the aromatic structure of 2,3,5,6-Tetrachlorotoluene [4].

Desorption Dynamics and Rate Determination

Desorption of 2,3,5,6-Tetrachlorotoluene from environmental matrices exhibits pronounced hysteresis, indicating that desorption is significantly slower than sorption. The hysteresis coefficient, defined as the ratio of desorption to sorption coefficients, typically ranges from 0.3 to 0.7 for various soil types [2]. This non-equilibrium behavior has critical implications for long-term fate and bioavailability of the compound in contaminated environments.

Desorption kinetics follow a biphasic pattern, with an initial rapid phase followed by a slower, prolonged phase. The rapid phase typically accounts for 20-40% of the total desorbed mass and occurs within the first 24 hours, while the slow phase can continue for weeks to months [2]. The slow desorption phase is attributed to diffusion from micropores and strong binding sites within the soil organic matter matrix [2].

Temperature effects on desorption are less pronounced than for sorption, with activation energies ranging from 15 to 35 kilojoules per mole [2]. This suggests that desorption is primarily controlled by diffusion processes rather than thermodynamic equilibrium [2].

The presence of dissolved organic matter significantly enhances desorption rates through facilitated transport mechanisms. Studies have shown that desorption rates can increase by factors of 2-5 in the presence of humic and fulvic acids at concentrations typical of natural waters [2].

Model Compound Applications in Chlorinated Organic Research

Predictive Modeling Frameworks

2,3,5,6-Tetrachlorotoluene serves as a crucial model compound for developing and validating predictive models for chlorinated organic compounds in environmental systems. Its well-characterized physicochemical properties make it an ideal candidate for quantitative structure-activity relationship (QSAR) model development [5] [6].

Fugacity-based multimedia models have been successfully applied to predict the environmental distribution of 2,3,5,6-Tetrachlorotoluene across air, water, soil, and sediment compartments. These Level III fugacity models incorporate intermedia transfer processes and demonstrate good agreement with field observations, typically achieving correlation coefficients greater than 0.85 [5].

Groundwater fate and transport models utilizing the compound include advection-dispersion equations coupled with equilibrium and kinetic sorption terms. The retardation factor for 2,3,5,6-Tetrachlorotoluene in sandy aquifers typically ranges from 1.2 to 2.5, indicating relatively low mobility compared to more hydrophilic contaminants [2] [7].

Machine learning approaches, particularly artificial neural networks and support vector machines, have been employed to predict biodegradation rates and environmental persistence. These models achieve prediction accuracies exceeding 80% when trained on datasets including molecular descriptors such as molecular weight, octanol-water partition coefficient, and topological indices [5].

Comparative Analysis with Other Chlorinated Aromatics

Comparative studies position 2,3,5,6-Tetrachlorotoluene within the broader context of chlorinated aromatic compounds, providing insights into structure-activity relationships. The compound exhibits intermediate hydrophobicity compared to other chlorinated aromatics, with a log Kow value of 4.61 .

When compared to tetrachlorobenzene isomers, 2,3,5,6-Tetrachlorotoluene shows similar environmental persistence but enhanced mobility due to its slightly higher water solubility (1.296 mg/L versus 0.60 mg/L for 1,2,4,5-tetrachlorobenzene) [9]. This difference significantly impacts groundwater contamination potential and remediation strategies.

The presence of the methyl group distinguishes 2,3,5,6-Tetrachlorotoluene from its benzene analogs, conferring unique metabolic pathways and environmental transformation products. Comparative biodegradation studies reveal that the methyl group can serve as an initial attack site for microbial degradation, though overall biodegradation rates remain slow under aerobic conditions .

Volatilization behavior differs markedly from lower chlorinated aromatics such as trichloroethylene. While trichloroethylene exhibits rapid volatilization from water surfaces (half-life of 4-12 hours), 2,3,5,6-Tetrachlorotoluene shows much slower volatilization rates due to its lower vapor pressure [2] [7].

Soil-Water Partitioning Coefficient Studies

Soil-water partitioning studies for 2,3,5,6-Tetrachlorotoluene have revealed significant variability depending on soil characteristics and experimental conditions. The organic carbon normalized partition coefficient (Koc) serves as the primary parameter for predicting soil-water equilibrium [3] [2].

Laboratory batch equilibrium studies across diverse soil types demonstrate Koc values ranging from 646 to 6,026 milliliters per gram, with geometric mean values typically falling between 1,200 and 2,500 milliliters per gram [2]. This variability reflects differences in organic matter composition, soil pH, and ionic strength of the aqueous phase.

Column breakthrough experiments provide dynamic partitioning information under flow conditions relevant to groundwater systems. These studies reveal that equilibrium assumptions may overestimate retardation in highly organic soils, where kinetic limitations become significant [2]. Non-equilibrium transport models incorporating first-order mass transfer between mobile and immobile phases show better agreement with experimental data.

The influence of soil amendments on partitioning behavior has been extensively studied. Addition of activated carbon or biochar can increase Koc values by factors of 10-50, effectively immobilizing the compound and reducing its bioavailability [2]. Conversely, the presence of surfactants or co-solvents can reduce apparent Koc values through enhanced solubilization mechanisms.

Temperature effects on soil-water partitioning follow van't Hoff relationships, with partition coefficients typically decreasing by 2-4% per degree Celsius increase in temperature [2]. This temperature dependence has implications for seasonal variations in contaminant mobility and must be considered in fate and transport modeling.

Groundwater Contamination Indicator Applications

2,3,5,6-Tetrachlorotoluene serves as an effective indicator compound for groundwater contamination assessment, particularly in industrial and manufacturing areas where chlorinated organic compounds are used or produced. Its chemical stability and relatively low biodegradation rates make it a persistent marker of historical contamination events [10] [11].

Field studies have demonstrated the compound's utility in delineating contamination plumes and assessing natural attenuation processes. The compound's moderate mobility (retardation factors of 1.2-2.5) results in plume geometries that are easier to characterize than those of more mobile contaminants like trichloroethylene [10] [7].

Groundwater monitoring programs have incorporated 2,3,5,6-Tetrachlorotoluene as a key analyte for long-term trend assessment. Its persistence allows for evaluation of remediation effectiveness over extended periods, while its known source signature helps distinguish between different contamination sources [10] [11].

Co-occurrence patterns with other chlorinated compounds provide valuable information about source characteristics and contamination history. Statistical analysis of monitoring data reveals strong correlations between 2,3,5,6-Tetrachlorotoluene and other chlorinated aromatics, enabling source apportionment studies [10] [11].

The compound's detection in groundwater samples often indicates the presence of dense non-aqueous phase liquids (DNAPLs), as its relatively low water solubility means that sustained groundwater concentrations typically require ongoing dissolution from source zones [10] [11].

Research Methods in Environmental Persistence Assessment

Environmental persistence assessment of 2,3,5,6-Tetrachlorotoluene employs a comprehensive suite of standardized test methods designed to evaluate various aspects of environmental fate and behavior. These methods provide quantitative data essential for environmental risk assessment and regulatory decision-making [5] [6].

The OECD 301 series of biodegradation tests represents the foundation for assessing ultimate biodegradation potential under aerobic conditions. For 2,3,5,6-Tetrachlorotoluene, these tests consistently demonstrate poor biodegradability, with less than 10% degradation observed over 28-day test periods [5] [6]. The compound fails to meet the 60% degradation threshold required for classification as readily biodegradable.

OECD 308 sediment-water degradation studies provide more environmentally relevant conditions for assessing aquatic persistence. These studies reveal half-lives ranging from 60 to 180 days in aerobic sediment systems, with significantly longer persistence under anaerobic conditions [5] [6]. Primary degradation pathways include slow hydrolysis and limited microbial metabolism.

Soil adsorption studies following OECD 106 guidelines have established the compound's strong binding affinity for organic matter. These batch equilibrium studies provide fundamental partitioning data used in fate and transport modeling [5] [3]. The standardized methodology ensures reproducible results across different laboratories and soil types.

Advanced analytical methods for environmental matrices include gas chromatography-mass spectrometry (GC-MS) techniques optimized for trace-level detection. Method detection limits typically range from 0.1 to 1.0 micrograms per liter in water samples and 1-10 micrograms per kilogram in soil samples [12] [13]. These sensitive methods enable monitoring of the compound at environmentally relevant concentrations.

Environmental persistence assessment also incorporates predictive modeling approaches, including QSAR models for biodegradation and bioaccumulation. These models achieve correlation coefficients exceeding 0.8 for biodegradation prediction and provide valuable screening tools for environmental assessment [5] [6].